4-Isopropylthiazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

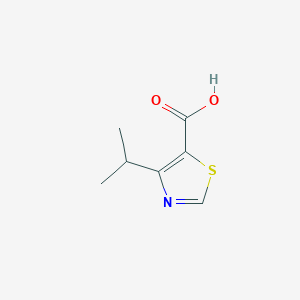

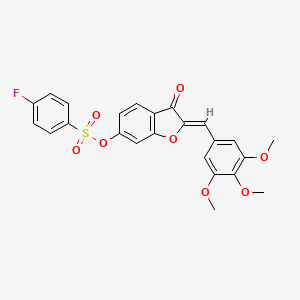

4-Isopropylthiazole-5-carboxylic acid is a chemical compound with the molecular formula C7H9NO2S and a molecular weight of 171.22 . It is also known by other synonyms such as 5-Thiazolecarboxylic acid, 4-(1-methylethyl)-, and 4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid .

Molecular Structure Analysis

The thiazole ring in 4-Isopropylthiazole-5-carboxylic acid consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . This aromaticity allows the ring to have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Scientific Research Applications

Green Chemistry Synthesis

4-Thiazolidinone-5-carboxylic acid and its derivatives, including 4-isopropylthiazole-5-carboxylic acid, have applications in agriculture, industrial, and pharmaceutical fields. A green chemistry approach for synthesizing these compounds involves using Deep Eutectic Solvent (DES), which offers advantages like cost-effectiveness, environmental friendliness, short reaction time, and ease of work-up procedure (Shaikh et al., 2022).

Medicinal Chemistry Applications

5-Substituted-1H-tetrazoles, often used as carboxylic acid isosteres, have applications in medicinal chemistry. These compounds, including 4-isopropylthiazole-5-carboxylic acid analogs, are used in SAR-driven analogue syntheses in drug design due to their metabolic resistance (Herr, 2002).

Antiallergic Activity

Studies on antianaphylactic agents show that certain derivatives of 4-isopropylthiazole-5-carboxylic acid exhibit antiallergic activity. For instance, 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines, synthesized from 4-isopropylthiazole-5-carboxylic acid derivatives, demonstrated significant antiallergic effects in animal models (Nohara et al., 1985).

Domino Isomerization in Organic Synthesis

4-Isopropylthiazole-5-carboxylic acid derivatives can be used in domino isomerization reactions, contributing to the synthesis of complex organic molecules. This process involves catalyzed isomerization leading to the formation of structurally diverse compounds (Serebryannikova et al., 2019).

Spectroscopic and Structural Studies

Detailed spectroscopic and structural studies have been conducted on compounds similar to 4-isopropylthiazole-5-carboxylic acid, such as 4-methylthiadiazole-5-carboxylic acid. These studies provide insights into molecular properties, hydrogen bonding, and solvent effects, crucial for understanding the compound's behavior in various environments (Singh et al., 2019).

Angiotensin II Receptor Antagonistic Activities

Compounds bearing structures similar to 4-isopropylthiazole-5-carboxylic acid have been studied for their potential as angiotensin II receptor antagonists. These studies contribute to the development of new medications for treating conditions like hypertension (Kohara et al., 1996).

properties

IUPAC Name |

4-propan-2-yl-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-4(2)5-6(7(9)10)11-3-8-5/h3-4H,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRLZIUOLRAEAHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(SC=N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isopropylthiazole-5-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-bromo-4-methylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2917591.png)

![2-ethylsulfanyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2917592.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2917603.png)

![2-[2-(2-Fluorophenyl)ethyl]-2-methyloxirane](/img/structure/B2917604.png)

![1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2917606.png)

![2-(4-nitrobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2917609.png)

![2,7-Bis[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]quinoline](/img/structure/B2917614.png)